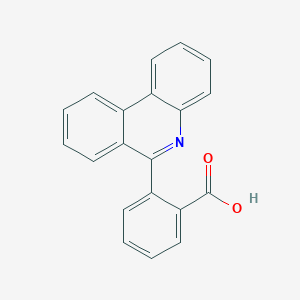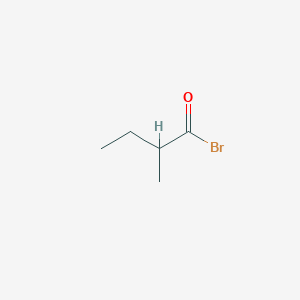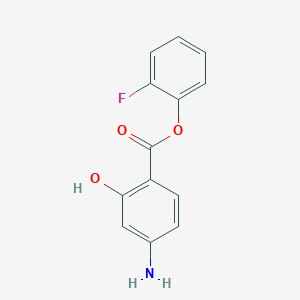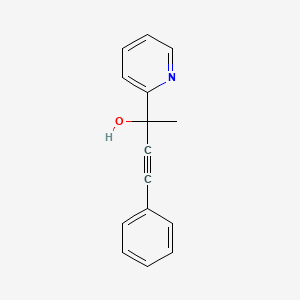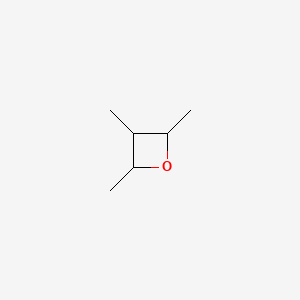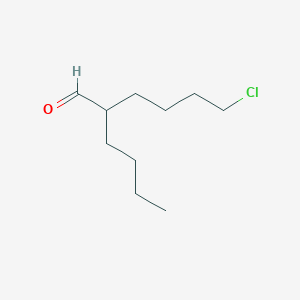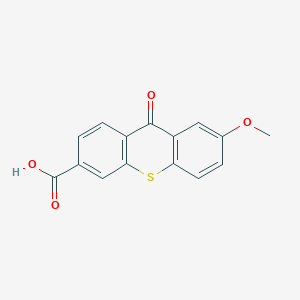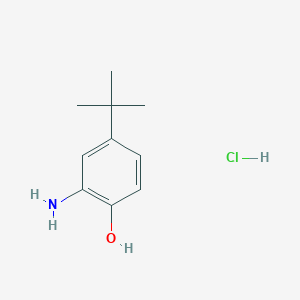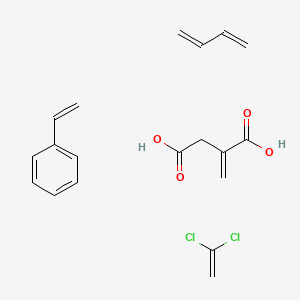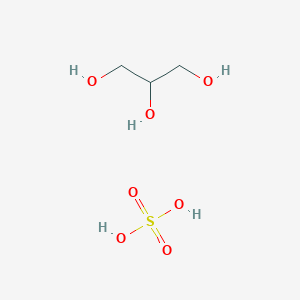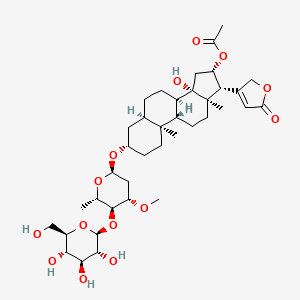
Urechitoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of cardenolides, which are known for their potent biological activities, particularly in the cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urechitoxin involves the glycosylation of oleandrigenin with a sugar moiety. The reaction typically requires the use of a glycosyl donor and an acid catalyst under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources like Nerium oleander. The plant material is processed to isolate the glycoside, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Urechitoxin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the glycosidic linkage.
Substitution: Substitution reactions can occur at the sugar moiety or the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products: The major products formed from these reactions include modified glycosides and altered steroid structures, which can have different biological activities .
Scientific Research Applications
Urechitoxin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and steroid chemistry.
Biology: this compound is studied for its effects on cellular processes, particularly in the cardiovascular system.
Medicine: It has potential therapeutic applications in treating heart conditions due to its cardiotonic properties.
Industry: this compound is used in the development of bioactive compounds for pharmaceuticals.
Mechanism of Action
Urechitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and can be beneficial in treating heart failure. The molecular targets include the sodium-potassium pump and associated signaling pathways .
Comparison with Similar Compounds
Oleandrin: Another cardenolide with similar cardiotonic properties.
Digitoxin: A well-known cardiac glycoside used in heart failure treatment.
Ouabain: A potent inhibitor of the sodium-potassium ATPase enzyme.
Uniqueness: Urechitoxin is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its distinct structure allows for targeted interactions with molecular pathways involved in cardiac function .
Properties
CAS No. |
56774-61-9 |
|---|---|
Molecular Formula |
C38H58O14 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C38H58O14/c1-18-34(52-35-33(44)32(43)31(42)27(16-39)51-35)25(46-5)14-29(48-18)50-22-8-10-36(3)21(13-22)6-7-24-23(36)9-11-37(4)30(20-12-28(41)47-17-20)26(49-19(2)40)15-38(24,37)45/h12,18,21-27,29-35,39,42-45H,6-11,13-17H2,1-5H3/t18-,21+,22-,23-,24+,25-,26-,27+,29-,30-,31+,32-,33+,34-,35-,36-,37+,38-/m0/s1 |
InChI Key |
ITYAEKHTQKSNBZ-LZDXGJHISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


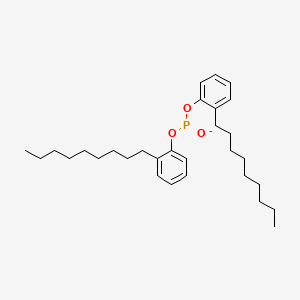
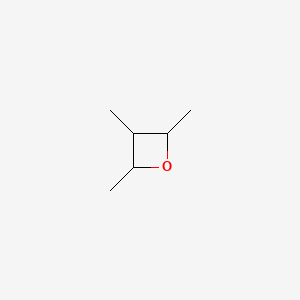
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
